molecular formula C15H14BrI B1396881 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene CAS No. 1006383-23-8

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

Cat. No.: B1396881
CAS No.: 1006383-23-8
M. Wt: 401.08 g/mol
InChI Key: HMARMCWDGBFBLF-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with ethyl, bromine, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of 4-ethylbenzylbenzene. The process begins with the bromination of 4-ethylbenzylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 1-bromo-4-ethylbenzylbenzene. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone for bromine substitution.

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) for oxidizing the ethyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing halogen atoms.

Major Products Formed

    Substitution: Formation of new aromatic compounds with different substituents.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of 4-ethylbenzylbenzene.

Scientific Research Applications

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the aromatic rings . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene can be compared with other similar compounds such as:

    1-Bromo-4-iodobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-(4-Methylbenzyl)-1-bromo-4-iodobenzene: Contains a methyl group instead of an ethyl group, which may affect its reactivity and physical properties.

    2-(4-Ethylbenzyl)-1-chloro-4-iodobenzene: Contains a chlorine atom instead of bromine, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrI/c1-2-11-3-5-12(6-4-11)9-13-10-14(17)7-8-15(13)16/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMARMCWDGBFBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (2-bromo-5-iodo-phenyl)-(4-ethyl-phenyl)-methanone (32 g) and triethylsilane (50 mL) in dichloromethane (30 mL) and acetonitrile (100 mL) is cooled in an ice-bath. Then, boron trifluoride diethyletherate (20 mL) is added dropwise over 5 min. The cooling bath is removed and the solution is heated to 45-50° C. and stirred at this temperature for 4 h. After cooling to ambient temperature, 4 M aqueous KOH solution is added and the resulting mixture is extracted with ethyl acetate. The combined organic phases are washed with 2 M potassium hydroxide solution and brine and then dried (sodium sulphate). After the solvent is evaporated, the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 1:0->9:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
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2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene
Reactant of Route 6
2-(4-Ethylbenzyl)-1-bromo-4-iodobenzene

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